3-Chloro-5-phenylpyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

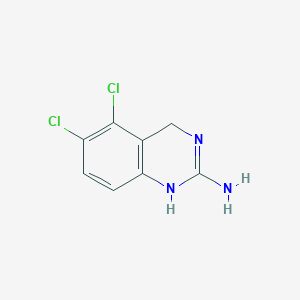

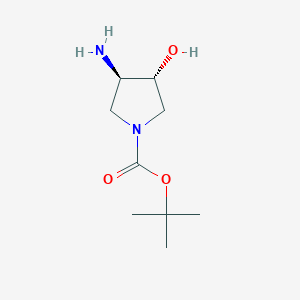

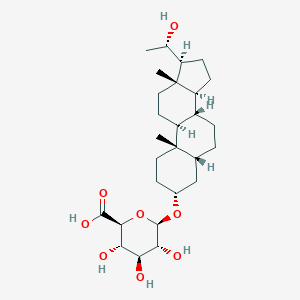

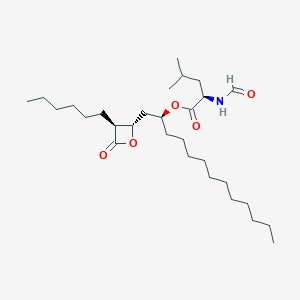

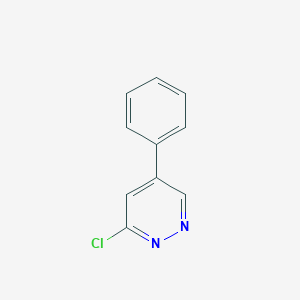

The molecular structure of 3-Chloro-5-phenylpyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom at the 3rd position and a phenyl group at the 5th position .Physical And Chemical Properties Analysis

3-Chloro-5-phenylpyridazine has a density of 1.2±0.1 g/cm3, a boiling point of 381.1±30.0 °C at 760 mmHg, and a flash point of 216.2±10.2 °C. It has a molar refractivity of 51.9±0.3 cm3, and its polar surface area is 26 Å2. The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications

Cardiovascular Research

3-Chloro-5-phenylpyridazine: has been explored for its potential in cardiovascular drug development. Its structural similarity to pyridazinone, a compound known for cardiovascular applications, suggests it could be used in the synthesis of new cardiovascular agents .

Antimicrobial Activity

Research indicates that pyridazine derivatives, including 3-Chloro-5-phenylpyridazine , exhibit antimicrobial properties. This compound could be used to develop new antimicrobial agents, potentially offering alternative treatments for resistant strains of bacteria .

Anti-inflammatory Applications

The anti-inflammatory properties of pyridazine derivatives make 3-Chloro-5-phenylpyridazine a candidate for the development of new anti-inflammatory drugs. It could be particularly useful in the treatment of chronic inflammatory diseases .

Anticancer Potential

3-Chloro-5-phenylpyridazine: may have applications in cancer research due to the antitumor properties observed in related pyridazine compounds. It could be used to synthesize new compounds for cancer treatment .

Agrochemical Use

The structure of 3-Chloro-5-phenylpyridazine is conducive to agrochemical applications, such as the development of new herbicides, insecticides, and plant virucides. This could lead to more effective and targeted agrochemicals .

Neurological Disorders

There is potential for 3-Chloro-5-phenylpyridazine in the treatment of neurological disorders. Its mechanism of action may involve the modulation of neurotransmitter systems, which is a common approach in treating such conditions .

Antidiabetic Research

Pyridazine derivatives have shown promise in antidiabetic drug research3-Chloro-5-phenylpyridazine could be instrumental in the synthesis of new antidiabetic medications, contributing to better management of diabetes .

Antihypertensive Applications

The compound’s ability to influence calcium ion influx suggests that 3-Chloro-5-phenylpyridazine could be used in the development of antihypertensive drugs. This application could help in the creation of treatments for high blood pressure .

Mechanism of Action

Target of Action

It is known that pyridazinone derivatives, to which 3-chloro-5-phenylpyridazine belongs, have been associated with a wide range of pharmacological activities .

Mode of Action

It is known that certain pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The environmental fate and ecotoxicity of related compounds have been studied .

properties

IUPAC Name |

3-chloro-5-phenylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUALUOPIVGNCMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309930 |

Source

|

| Record name | 3-Chloro-5-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-phenylpyridazine | |

CAS RN |

86663-08-3 |

Source

|

| Record name | 3-Chloro-5-phenylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86663-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.